1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]-
Description
Chemical Structure and Synthesis 1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- (abbreviated here as Cmpd-1) is a triphenylene-based discotic liquid crystal (DLC) derivative. Its structure comprises a central triphenylene core substituted with five hexyloxy groups at positions 3, 6, 7, 10, and 11, and a terminal undecanol chain linked via an ether bond at position 2 (Fig. 1a, ). The synthesis involves:
Core Preparation: The intermediate 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is synthesized via oxidative coupling or biphenyl-phenylene coupling methods. Notably, FeCl₃ trimerization yields poor results for fluorinated analogs, favoring traditional coupling routes (61.5% yield) .
Functionalization: The hydroxyl group at position 2 is alkylated with 1,11-dibromoundecane, followed by substitution with methacrylic acid to form the polymerizable monomer .
Properties
CAS No. |
674788-98-8 |
|---|---|
Molecular Formula |
C59H94O7 |
Molecular Weight |
915.4 g/mol |
IUPAC Name |
11-(3,6,7,10,11-pentahexoxytriphenylen-2-yl)oxyundecan-1-ol |
InChI |
InChI=1S/C59H94O7/c1-6-11-16-29-36-61-54-42-48-49-43-55(62-37-30-17-12-7-2)57(64-39-32-19-14-9-4)45-51(49)53-47-59(66-41-34-27-25-23-21-22-24-26-28-35-60)58(65-40-33-20-15-10-5)46-52(53)50(48)44-56(54)63-38-31-18-13-8-3/h42-47,60H,6-41H2,1-5H3 |
InChI Key |
PMWJQSYSPMTPAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCCCCCCCO)OCCCCCC)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- typically involves multiple steps. The triphenylene core is first synthesized and then functionalized with hexyloxy groups. The final step involves the attachment of the 1-undecanol moiety. Common synthetic routes include:
Step 1 Synthesis of Triphenylene Core: The triphenylene core can be synthesized through cyclization reactions involving aromatic precursors.
Step 2 Functionalization with Hexyloxy Groups: The triphenylene core is then functionalized with hexyloxy groups through etherification reactions.
Step 3 Attachment of 1-Undecanol: The final step involves the attachment of the 1-undecanol moiety through esterification or etherification reactions.
Chemical Reactions Analysis
1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-undecanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triphenylene core, to form reduced derivatives.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials, particularly in the field of liquid crystals.
Medicine: Investigated for its potential use in drug delivery systems due to its self-assembling properties.
Mechanism of Action
The mechanism of action of 1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- is primarily based on its ability to self-assemble into ordered structures. The triphenylene core facilitates π-π stacking interactions, while the hexyloxy groups provide flexibility and solubility. This self-assembly is crucial for its applications in optoelectronics and materials science .
Comparison with Similar Compounds
Properties
- Thermal Stability : Polymers derived from Cmpd-1 exhibit high thermal stability, with decomposition temperatures exceeding 300°C .
- Liquid Crystalline Behavior : The compound forms a hexagonal columnar (Colₕ) mesophase, stabilized by π-π stacking of triphenylene cores and alkyl chain fluidity. Phase transitions are observed between 80–120°C .
- Optical Properties: The hexyloxy substituents enhance fluorescence quantum yield compared to shorter-chain analogs, though monofunctionalization (e.g., with electron-withdrawing groups) can further modulate photophysical behavior .
Structural Analogs and Key Differences
Critical Comparisons
Substituent Effects :
- Hexyloxy vs. Shorter Chains : Hexyloxy groups in Cmpd-1 enhance mesophase stability compared to propoxy (T3D10) or pentyloxy (T5D3) analogs. For example, T5D3 shows a lower clearing temperature (ΔT ~50°C vs. Cmpd-1 ’s 80–120°C) due to reduced van der Waals interactions .
- Fluorination : Fluorinated triphenylene derivatives (e.g., M-10b in ) exhibit superior thermal stability (up to 350°C) but require complex synthesis, limiting scalability compared to Cmpd-1 .
Chain Length and Functionality: Undecanol vs. Acid-Terminated Chains: The undecanol chain in Cmpd-1 facilitates polymerization into side-chain liquid crystalline polymers (SCLCPs), whereas carboxylic acid-terminated analogs (e.g., ) form supramolecular gels but lack polymerizability. Bis(triphenylene) Dimers: Compounds like T3D10 and T3D11 (C10–C12 linkers) exhibit broader mesophases but higher melt viscosities, making them less suitable for optoelectronic applications than Cmpd-1 .
Optical and Electronic Properties: Monofunctionalized Derivatives: Replacing one hexyloxy group in Cmpd-1 with an electron-withdrawing substituent (e.g., –CN) enhances fluorescence efficiency (quantum yield ~0.45 vs. 0.30 for parent compounds) . Ferrocene Integration: Ferrocene-containing triphenylenes () introduce redox activity but reduce mesophase stability (clearing points ~70°C lower than Cmpd-1).
Biological Activity
1-Undecanol, also known as undecanol or N-undecyl alcohol, is a fatty alcohol with the chemical formula and a molecular weight of approximately 172.31 g/mol. It is categorized as an aliphatic alcohol and exhibits hydrophobic characteristics, being practically insoluble in water. This compound has garnered interest due to its potential biological activities and applications in various fields including pharmaceuticals and materials science.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : Undecan-1-ol
- CAS Number : 112-42-5
- Molecular Formula : C11H24O
Biological Activity Overview
1-Undecanol has been studied for its various biological activities, including antimicrobial, antifungal, and potential therapeutic effects. The biological mechanisms are largely attributed to its hydrophobic nature and ability to interact with lipid membranes.
Antimicrobial Activity
1-Undecanol has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
These findings suggest that 1-undecanol could serve as a natural preservative in food products or as an active ingredient in antimicrobial formulations.
Antifungal Activity
In addition to its antibacterial effects, 1-undecanol exhibits antifungal activity. Research indicates that it can disrupt fungal cell membranes, leading to cell lysis.
The biological activity of 1-undecanol is believed to be mediated through several mechanisms:
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
- Biofilm Inhibition : Studies have shown that 1-undecanol can inhibit biofilm formation in various microorganisms, which is critical for their pathogenicity.
- Cellular Interaction : It may interact with cellular signaling pathways, although specific mechanisms require further elucidation.
Study on Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the efficacy of 1-undecanol against several bacterial strains. The results indicated a dose-dependent response where higher concentrations led to increased inhibition rates.
Evaluation in Food Preservation
Research conducted by Food Chemistry explored the use of 1-undecanol as a natural preservative in meat products. The study concluded that it effectively reduced microbial load while maintaining product quality over extended storage periods.
Q & A
Basic Question: What are the recommended synthetic strategies for preparing 1-Undecanol derivatives with complex aromatic substituents?
Methodological Answer:
The synthesis of such derivatives typically involves multi-step strategies, including:
- Etherification : Reacting triphenylene cores with hexyloxy groups via nucleophilic substitution under anhydrous conditions (e.g., using NaH or K₂CO₃ as a base in DMF) .
- Protection/Deprotection : Protecting hydroxyl groups on the undecanol backbone with silyl ethers (e.g., TBDMS-Cl) to prevent side reactions during subsequent functionalization .
- Coupling Reactions : Using Mitsunobu or Williamson ether synthesis to attach the triphenylene-hexyloxy moiety to the undecanol chain .
Key Considerations : Monitor reaction progress via TLC or HPLC-MS to ensure intermediate purity. Purification often requires column chromatography with gradients of ethyl acetate/hexane.
Basic Question: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
Based on analogous compounds:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles due to potential respiratory irritation (H335) and eye irritation (H319) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
- Storage : Store in amber glass vials under argon at 2–8°C to prevent oxidation or hydrolysis .
Advanced Question: How do the hexyloxy substituents influence the compound’s mesogenic behavior in liquid crystal applications?
Methodological Answer:
- Structure-Property Relationship :
- Experimental Design :
- DSC Analysis : Measure phase transitions (e.g., crystalline-to-mesophase) at heating rates of 5°C/min.
- Polarized Optical Microscopy : Observe birefringent textures (e.g., fan-shaped for hexagonal columnar phases) .
Advanced Question: What computational methods predict the electronic properties of the triphenylene-hexyloxy-undecanol system?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and charge distribution.
- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λ_max .
- Molecular Dynamics (MD) : Model self-assembly behavior in solvent environments (e.g., chloroform) using GROMACS .
Advanced Question: How can conflicting data on solubility in polar solvents be resolved?
Methodological Answer:
- Contradiction Analysis : Discrepancies may arise from impurities or solvent polarity indices.
- Statistical Validation : Use triplicate measurements with error margins <5% to ensure reproducibility .
Advanced Question: What strategies optimize the compound’s stability under oxidative conditions?
Methodological Answer:
- Antioxidant Additives : Incorporate 0.1% BHT (butylated hydroxytoluene) to scavenge free radicals .
- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Protective Packaging : Use amber vials with PTFE-lined caps to limit oxygen exposure .
Physical and Chemical Properties (Extrapolated from Analogues)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
